2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole
Overview
Description
2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzylamine with glyoxal in the presence of an acid catalyst, which facilitates the formation of the imidazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents that can be easily recycled also contributes to the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form corresponding imidazoles.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Imidazole derivatives with various functional groups.
Reduction: Dihydroimidazole derivatives.
Substitution: Substituted phenylimidazole compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5-dihydro-1H-imidazole: Lacks the chlorine substituent, which may affect its reactivity and binding properties.
2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole: Similar structure but with the chlorine atom in a different position, potentially altering its chemical and biological properties.
Uniqueness
The presence of the 3-chlorophenyl group in 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole imparts unique chemical and biological properties, such as enhanced reactivity in substitution reactions and potentially improved binding affinity in biological systems.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCOEHAVFBZKQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395125 | |
Record name | 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27429-86-3 | |
Record name | 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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